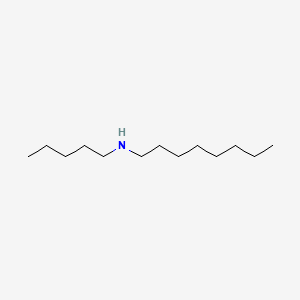
N-pentyloctan-1-amine
描述
N-pentyloctan-1-amine, also known as pelargonic amine or caprylamine, is a long-chain primary amine with the chemical formula C13H29N. It is a colorless liquid with a strong fishy odor and is soluble in both water and organic solvents. N-pentyloctan-1-amine is widely used in various fields, including pharmaceuticals, agrochemicals, and surfactants.
作用机制
N-pentyloctan-1-amine is a hydrophobic molecule that can interact with the hydrophobic regions of various ion channels and receptors. It can modulate the activity of these channels and receptors by altering their conformation or gating properties. For example, N-pentyloctan-1-amine can activate TRP channels by binding to their hydrophobic pockets and inducing conformational changes that lead to channel opening. It can also inhibit ASICs by binding to their hydrophobic residues and stabilizing the closed state of the channel.
Biochemical and Physiological Effects
N-pentyloctan-1-amine has been shown to have various biochemical and physiological effects. It can induce calcium influx in cells by activating TRP channels, which can lead to downstream signaling events such as neurotransmitter release and gene expression. N-pentyloctan-1-amine can also modulate the activity of GPCRs by binding to their hydrophobic regions and altering their signaling pathways. In addition, N-pentyloctan-1-amine has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
N-pentyloctan-1-amine is a useful tool for studying ion channels and receptors due to its hydrophobic nature and ability to modulate their activity. It is relatively easy to synthesize and can be used at low concentrations. However, N-pentyloctan-1-amine has a strong odor and can be toxic at high concentrations. It can also interact with other hydrophobic molecules in the experimental system, leading to non-specific effects.
未来方向
There are several future directions for the study of N-pentyloctan-1-amine. One area of research is the development of more specific and potent ligands for ion channels and receptors. Another area is the investigation of the physiological and pathological roles of these channels and receptors in various diseases, such as pain, inflammation, and cancer. Finally, the antimicrobial properties of N-pentyloctan-1-amine can be further explored for potential therapeutic applications.
科学研究应用
N-pentyloctan-1-amine has been extensively used in scientific research, especially in the field of neuroscience. It is used as a ligand to study the function of various ion channels and receptors, including the transient receptor potential (TRP) channels, acid-sensing ion channels (ASICs), and G protein-coupled receptors (GPCRs). N-pentyloctan-1-amine is also used as a tool to study the physiological and pathological processes related to these channels and receptors.
属性
IUPAC Name |
N-pentyloctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h14H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZYBVBFFWCQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602098 | |
| Record name | N-Pentyloctan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pentyloctan-1-amine | |
CAS RN |
6835-13-8 | |
| Record name | N-Pentyloctan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B1603598.png)









